Benzyl (1-{[4-(4-[4-(hydroxymethyl)phenyl]-5-methyl-6-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,3-dioxan-2-yl)phenyl]methyl}-2,5-dioxopyrrolidin-3-yl)carbamate
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Overview
Description
Benzyl(1-(4-(4-(4-(hydroxymethyl)phenyl)-5-methyl-6-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-1,3-dioxan-2-yl)benzyl)-2,5-dioxopyrrolidin-3-yl)carbamate is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxymethyl, methyl, and tetrazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(1-(4-(4-(4-(hydroxymethyl)phenyl)-5-methyl-6-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-1,3-dioxan-2-yl)benzyl)-2,5-dioxopyrrolidin-3-yl)carbamate typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the nucleophilic ring-opening reaction of bicyclic aziridines with 1-methyl-1H-tetrazole-5-thiol under mild conditions (37°C) and using water as the reaction medium . This method is environmentally friendly and yields the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl(1-(4-(4-(4-(hydroxymethyl)phenyl)-5-methyl-6-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-1,3-dioxan-2-yl)benzyl)-2,5-dioxopyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The tetrazole and dioxane rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation, with typical conditions including room temperature to moderate heating and the use of solvents like methanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield benzaldehyde derivatives, while nucleophilic substitution can introduce various functional groups into the tetrazole or dioxane rings.
Scientific Research Applications
Benzyl(1-(4-(4-(4-(hydroxymethyl)phenyl)-5-methyl-6-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-1,3-dioxan-2-yl)benzyl)-2,5-dioxopyrrolidin-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules with potential biological activity.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its functional groups and stability.
Mechanism of Action
The mechanism of action of Benzyl(1-(4-(4-(4-(hydroxymethyl)phenyl)-5-methyl-6-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-1,3-dioxan-2-yl)benzyl)-2,5-dioxopyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The hydroxymethyl and tetrazole groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor binding. The dioxane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Benzylthio-1H-tetrazole: This compound shares the tetrazole moiety and has similar reactivity in nucleophilic substitution reactions.
(1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol: This compound also contains the 1-methyl-1H-tetrazol-5-yl group and undergoes similar synthetic transformations.
Uniqueness
Benzyl(1-(4-(4-(4-(hydroxymethyl)phenyl)-5-methyl-6-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-1,3-dioxan-2-yl)benzyl)-2,5-dioxopyrrolidin-3-yl)carbamate is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications and applications. Its stability and reactivity make it a valuable compound for various scientific and industrial purposes.
Biological Activity
Benzyl carbamates are a class of compounds known for their diverse biological activities, including antibacterial, antifungal, and enzyme inhibitory properties. The compound in focus, Benzyl (1-{[4-(4-[4-(hydroxymethyl)phenyl]-5-methyl-6-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,3-dioxan-2-yl)phenyl]methyl}-2,5-dioxopyrrolidin-3-yl)carbamate, exhibits significant potential in medicinal chemistry. This article explores its biological activity through various studies and findings.
Chemical Structure
The structure of the compound can be broken down into several functional groups that contribute to its biological activity:
- Benzyl Group : Known for its hydrophobic characteristics, enhancing membrane permeability.
- Dioxopyrrolidine : Contributes to the compound's ability to interact with biological targets.
- Tetrazole Moiety : Often associated with enhanced pharmacological properties.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies. Key findings include:
Antimicrobial Activity
Research indicates that benzyl carbamates exhibit potent antimicrobial properties. For instance:
- In vitro studies have shown that derivatives of benzyl carbamate can inhibit the growth of various bacteria, particularly Gram-positive strains. The compound demonstrated a minimum inhibitory concentration (MIC) as low as 10 µg/mL against certain bacterial strains, indicating strong antibacterial potential .
Enzyme Inhibition
Benzyl carbamates have been studied for their ability to inhibit key enzymes:
- Cholinesterase Inhibition : Some derivatives have shown selective inhibition of butyrylcholinesterase (BuChE), which is significant for developing treatments for Alzheimer's disease. For example, a related study reported a potent BuChE inhibitor with an IC50 value of 5.00 μM .
- BACE1 Inhibition : Certain benzyl carbamate derivatives have been tested for their ability to inhibit BACE1, an enzyme involved in the pathogenesis of Alzheimer's disease. One compound showed approximately 28% inhibition at a concentration of 10 µM .
Case Studies
Several case studies highlight the biological activity of benzyl carbamates:
- Antibacterial Activity Against Staphylococcus aureus :
- Cholinesterase Inhibitors :
Research Findings Table
The following table summarizes key research findings related to the biological activity of benzyl carbamates:
Properties
CAS No. |
6087-75-8 |
---|---|
Molecular Formula |
C34H36N6O7S |
Molecular Weight |
672.8 g/mol |
IUPAC Name |
benzyl N-[1-[[4-[4-[4-(hydroxymethyl)phenyl]-5-methyl-6-[(1-methyltetrazol-5-yl)sulfanylmethyl]-1,3-dioxan-2-yl]phenyl]methyl]-2,5-dioxopyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C34H36N6O7S/c1-21-28(20-48-33-36-37-38-39(33)2)46-32(47-30(21)25-12-10-23(18-41)11-13-25)26-14-8-22(9-15-26)17-40-29(42)16-27(31(40)43)35-34(44)45-19-24-6-4-3-5-7-24/h3-15,21,27-28,30,32,41H,16-20H2,1-2H3,(H,35,44) |
InChI Key |
FAHRAVGOUZCDSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC(OC1C2=CC=C(C=C2)CO)C3=CC=C(C=C3)CN4C(=O)CC(C4=O)NC(=O)OCC5=CC=CC=C5)CSC6=NN=NN6C |
Origin of Product |
United States |
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